(2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound “(2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an ethylthio group, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The oxadiazole ring could be formed via a cyclization reaction . The piperidine ring could be formed via a cyclization or a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce a strong electron-withdrawing effect, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and its ability to cross biological membranes .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of related compounds, highlighting methodologies that can potentially apply to the synthesis of "(2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone". For instance, studies have documented the synthesis of piperidine derivatives through multi-step processes involving amidation, Friedel-Crafts acylation, and hydration, offering insights into the structural identification of intermediates and target compounds through NMR techniques (Zheng Rui, 2010). Similar research has been conducted on the synthesis and X-ray diffraction analysis of oxadiazole and piperidine derivatives, which elucidate the molecular and crystal structure, providing a foundation for understanding the structural aspects of related chemical entities (C. S. Karthik et al., 2021).
Antimicrobial Activity
Several studies focus on the antimicrobial properties of compounds structurally similar to "this compound". Research on new pyridine derivatives and their antimicrobial activity reveals the synthesis of compounds with variable and modest activity against bacterial and fungal strains, indicating the potential for related compounds to possess antimicrobial properties (N. Patel et al., 2011). Another study synthesizes and evaluates the antimicrobial activity of 1,3,4-oxadiazole derivatives, providing a framework for assessing the antibacterial and antifungal capabilities of similar molecules (L. Nagarapu & Upendra Pingili, 2014).
Theoretical Calculations and Molecular Docking
Research also delves into theoretical calculations and molecular docking studies for compounds with a structural resemblance, which could be extrapolated to "this compound". Studies involving density functional theory (DFT) calculations and molecular electrostatic potential maps help identify reactive sites on molecular surfaces, offering insights into the electronic properties and potential biological interactions of similar compounds (Kartikay Sharma et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-2-26-13-6-4-3-5-12(13)15(24)23-9-7-11(8-10-23)14-21-22-16(25-14)17(18,19)20/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFCRAKTGWIMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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